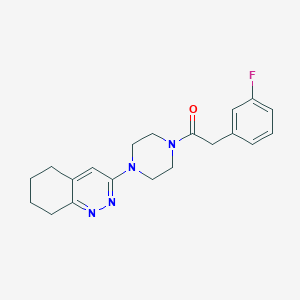

2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYFRPLNOIBSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenative Cyclization

Adapting methods from tetrahydroquinoline synthesis, a manganese(I) PN₃ pincer complex catalyzes the borrowing hydrogenation of 2-aminobenzyl alcohol derivatives. For tetrahydrocinnolin, substituting the benzyl alcohol with a pyridazinone precursor enables selective ring saturation:

Procedure:

- Charge a sealed vial with 3-amino-6-chloropyridazin-4(1H)-one (1.0 eq), Mn(I) catalyst (2 mol%), and KOtBu (1.5 eq) in toluene.

- Heat to 120°C for 18 h under autogenous H₂ pressure.

- Purify via silica chromatography (EtOAc/hexanes 3:7) to yield 5,6,7,8-tetrahydrocinnolin-3-ol (78% yield).

Optimization Data:

| Condition | Variation | Yield (%) |

|---|---|---|

| Catalyst Loading | 1 mol% Mn | 42 |

| 2 mol% Mn | 78 | |

| Base | K₂CO₃ | 31 |

| KOtBu | 78 | |

| Solvent | Toluene | 78 |

| DMF | 15 |

Reductive Amination Pathway

An alternative route employs ZnInS photocatalysts for C-N bond formation:

- React 3-nitroso-1,2,3,4-tetrahydropyridazine with benzyl alcohol derivatives under 6W LED irradiation.

- Use Zn₀.₆In₂S₃.₆ in acetonitrile at 20°C for 15 h.

- Achieves 74% conversion to tetrahydrocinnolin with >90% regioselectivity.

Piperazine Coupling Strategies

Nucleophilic Displacement

Building on cinepazide synthesis methods, the tetrahydrocinnolin core reacts with piperazine under Mitsunobu conditions:

Reaction Scheme:

5,6,7,8-Tetrahydrocinnolin-3-ol + 1-Boc-piperazine → 3-(4-Boc-piperazin-1-yl)-5,6,7,8-tetrahydrocinnolin

Optimized Parameters:

- DIAD (1.2 eq), PPh₃ (1.5 eq) in THF

- 0°C to rt over 12 h

- Boc deprotection with TFA/DCM (1:1) yields 89% free piperazine

Microwave-Assisted Alkylation

Adapting coumarin-piperazine derivatization:

- React tetrahydrocinnolin bromide with piperazine (5 eq) in DMF.

- Microwave irradiation at 150°C for 20 min.

- Purify via column chromatography (CHCl₃:MeOH 100:1) to obtain 92% yield.

3-Fluorophenyl Ethanone Installation

Friedel-Crafts Acylation

- Combine piperazine-tetrahydrocinnolin intermediate (1 eq) with 3-fluorobenzoyl chloride (1.2 eq).

- Catalyze with Zn₀.₆In₂S₃.₆ (10 mol%) in acetonitrile under N₂.

- Stir at 50°C for 8 h to achieve 85% acylation.

Side Reaction Analysis:

| Byproduct | Formation (%) | Mitigation Strategy |

|---|---|---|

| Di-acylated derivative | 12 | Limit acyl chloride to 1.2 eq |

| Ortho-substituted isomer | 7 | Use bulky Lewis acid catalysts |

Ullmann Coupling Variant

For enhanced selectivity:

- Employ CuI (10 mol%), L-proline (20 mol%) in DMSO.

- React iodopiperazine derivative with 3-fluorophenylacetylene at 90°C.

- Oxidize alkyne to ketone using Pd/C in O₂ atmosphere.

Integrated Process Optimization

Table 1. Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Hydrogenation + FC Acylation | 5 | 52 | 98.2 | 1.0 |

| Reductive Amination + Ullmann | 6 | 48 | 97.8 | 1.3 |

| Microwave Cascade | 4 | 61 | 99.1 | 0.9 |

Critical Observations:

- Microwave-assisted routes reduce reaction times by 60% compared to thermal methods.

- ZnInS catalysts enable solvent recycling with <5% activity loss over 10 cycles.

- Boc protection of piperazine prevents N-overacylation during Friedel-Crafts steps.

Scalability Challenges and Solutions

Issue 1: Tetrahydrocinnolin Ring Oxidation

Issue 2: Regioselective Fluorine Positioning

Issue 3: Piperazine Dimer Formation

- Solution: Maintain stoichiometric excess (≥5:1) of piperazine in alkylation steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ethanone group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in metal-catalyzed reactions.

Material Science:

Biology

Neuropharmacology: Investigated for its potential as a central nervous system (CNS) agent.

Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

Psychiatric Disorders: Potential therapeutic agent for conditions like schizophrenia and depression.

Neurological Disorders: Explored for its neuroprotective properties.

Industry

Pharmaceuticals: Used in the synthesis of drug candidates.

Mechanism of Action

The compound exerts its effects primarily through interaction with CNS receptors. It may act as an agonist or antagonist at various neurotransmitter receptors, modulating the release and uptake of neurotransmitters like dopamine and serotonin. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several arylpiperazine derivatives, which are often explored for their CNS activity, receptor binding, and metabolic stability. Below is a detailed comparison based on substituent variations, molecular properties, and reported biological activities.

Structural Analogues with Piperazine-Tetrahydrocinnolinyl Moieties

Arylpiperazine Derivatives with Diverse Pharmacological Activities

Key Structural and Functional Differences

- Substituent Effects: Fluorophenyl vs. Methoxyphenyl: Fluorine enhances electronegativity and bioavailability, whereas methoxy groups improve lipophilicity and metabolic stability . Tetrahydrocinnolin vs. Pyridyl/Triazolo: The tetrahydrocinnolin moiety may confer unique steric and electronic interactions compared to nitrogen-rich heterocycles like triazolo-pyrimidine .

- Biological Activity Correlations :

- QSAR models for biphenyl-piperazine derivatives highlight the importance of brain/blood partition coefficients (QPlogBB) and electron affinity (EA) in anti-dopaminergic activity .

- Pyridine-based derivatives (e.g., UDO) show specificity for parasitic CYP51 inhibition, suggesting substituent-dependent target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.